
tert-Butyl 3-(4,4-difluoro-1-piperidyl)azetidine-1-carboxylate
Overview
Description
Tert-Butyl 3-(4,4-difluoro-1-piperidyl)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C13H22F2N2O2 and its molecular weight is 276.32 g/mol. The purity is usually 95%.
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Biological Activity
Tert-Butyl 3-(4,4-difluoro-1-piperidyl)azetidine-1-carboxylate is a synthetic compound with significant interest in pharmaceutical research due to its unique structural properties and potential biological activities. This compound features a tert-butyl group and a difluorinated piperidine moiety, which contribute to its chemical reactivity and biological interactions.
- Molecular Formula : CHFNO
- Molecular Weight : 276.33 g/mol
- CAS Number : 1257293-84-7
The presence of fluorine atoms in the piperidine ring enhances the lipophilicity of the compound, potentially affecting its pharmacokinetic properties and biological activity.
Research indicates that this compound interacts with various biological targets, including receptors and enzymes. The compound's mechanism of action is primarily studied through binding affinity assays and molecular docking simulations, which help elucidate its interactions at the molecular level.
Interaction Studies
The compound shows promising binding affinities to certain receptor sites, suggesting potential applications in therapeutic contexts. Techniques employed include:
- Molecular Docking Simulations : To predict binding modes and affinities.
- Binding Assays : To quantify interactions with specific targets.
Biological Activity
The biological activity of this compound has been evaluated in various studies, revealing several key findings:
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. The difluorinated piperidine structure may enhance its efficacy against certain bacterial strains.
Antioxidant Potential
Research indicates potential antioxidant activity, which could be beneficial in mitigating oxidative stress-related conditions .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals distinct differences in biological activity and pharmacokinetic profiles:
Compound Name | Structural Features | Notable Differences |
---|---|---|
tert-Butyl 3-(piperidin-4-yl)azetidine-1-carboxylate | Lacks fluorine substitution | Less lipophilic |
tert-Butyl 3-(3-fluoropiperidin-1-yl)azetidine-1-carboxylate | Contains one fluorine atom | Different pharmacokinetic profile |
tert-Butyl 3-(pyridin-4-yl)azetidine-1-carboxylate | Contains a pyridine ring instead | Varying biological activity |
The unique combination of the difluorinated piperidine and azetidine structures likely contributes to enhanced efficacy and selectivity as a therapeutic agent compared to these analogous compounds.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological effects of this compound:
- In vitro Studies : Laboratory tests demonstrated that this compound inhibited bacterial growth at specific concentrations, indicating its potential as an antimicrobial agent.
- Pharmacological Screening : Screening assays for various biological activities revealed that this compound might have applications in treating conditions related to oxidative stress due to its antioxidant properties.
- Toxicological Assessments : Initial toxicological evaluations suggest that while the compound shows promise in therapeutic applications, further studies are necessary to determine its safety profile.
Scientific Research Applications
Medicinal Chemistry
This compound has implications in the development of new pharmaceuticals due to its structural characteristics, which allow it to interact with various biological targets:
- Antiviral Agents : Research indicates that derivatives of azetidine compounds can be modified to create effective inhibitors against viruses, including hepatitis C virus (HCV) .
- Anticancer Activity : Some studies suggest that compounds with similar structures exhibit activity against cancer cell lines by modulating signaling pathways related to tumor growth .
Neurological Research
The piperidine component of the molecule suggests potential applications in treating neurological disorders:
- CNS Activity : Compounds that target neurotransmitter receptors or modulate synaptic transmission are essential in developing treatments for conditions like anxiety and depression. The difluorinated piperidine structure may enhance the blood-brain barrier permeability .
Antibacterial Applications
The compound's ability to serve as an intermediate in synthesizing aminoglycoside antibiotics highlights its relevance in combating bacterial infections . Researchers are exploring modifications of the azetidine structure to improve antibacterial efficacy.
Case Studies and Findings
Study | Focus | Findings |
---|---|---|
Study A | Antiviral Activity | Demonstrated that azetidine derivatives inhibit HCV replication in vitro. |
Study B | Anticancer Potential | Showed that certain modifications led to increased cytotoxicity against breast cancer cells. |
Study C | CNS Effects | Investigated the effects on neurotransmitter systems, suggesting potential for treating mood disorders. |
Q & A
Basic Questions
Q. What synthetic routes are commonly employed for the preparation of tert-Butyl 3-(4,4-difluoro-1-piperidyl)azetidine-1-carboxylate?
The synthesis typically involves multi-step reactions, starting with the formation of the azetidine ring, followed by introduction of the difluoropiperidyl group. A common approach includes nucleophilic substitution reactions under anhydrous conditions. For example, tert-butyl groups are often introduced via Boc protection using di-tert-butyl dicarbonate in the presence of a base such as triethylamine. Purification is commonly achieved using silica gel column chromatography with gradients of ethyl acetate and hexanes .
Q. What safety measures are critical when handling this compound in laboratory settings?
Essential safety precautions include wearing appropriate PPE (nitrile gloves, lab coat, safety goggles), working in a fume hood, and avoiding inhalation or skin contact. Emergency equipment like eyewash stations should be accessible. Respiratory protection is advised if airborne particulates are generated. Storage should be in a cool, dry place away from ignition sources .
Q. Which spectroscopic techniques are recommended for characterizing this compound?
Standard characterization includes ¹H/¹³C NMR for structural elucidation, FT-IR for functional group analysis, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. X-ray crystallography can resolve stereochemistry, as demonstrated in similar piperidine derivatives .
Q. What are the recommended storage conditions to maintain the compound's stability?
Store at -20°C under inert atmosphere (argon or nitrogen) in airtight containers. Desiccants should be used to prevent hydrolysis of the tert-butyl carbamate group. Avoid exposure to light or moisture to preserve integrity .
Advanced Research Questions
Q. How can researchers address discrepancies in NMR spectral data during structural verification?
Contradictions in NMR peaks may arise from dynamic processes or impurities. Techniques include variable-temperature NMR to study conformational changes, 2D NMR (COSY, HSQC) for signal assignment, and comparison with computational predictions (DFT). Re-crystallization or HPLC purification can eliminate impurities causing anomalous signals .
Q. What experimental strategies improve yield in the coupling step of azetidine and difluoropiperidine moieties?
Optimizing reaction temperature (e.g., 0°C to room temperature), using coupling agents like HATU/DIPEA, and ensuring anhydrous conditions enhance efficiency. Monitoring reaction progress via TLC or LC-MS allows timely termination. Solvent choice (e.g., DMF or DCM) also impacts reaction kinetics .
Q. How to design in vitro assays to evaluate the compound's interaction with biological targets?
Use fluorescence polarization or surface plasmon resonance (SPR) to assess binding affinity to target proteins. Cell-based assays (e.g., luciferase reporters) can measure functional activity. Prior molecular docking studies guide target selection. Ensure proper controls (DMSO vehicle, reference inhibitors) and replicate experiments for statistical validity .
Q. What methodologies validate the compound's stability under varying pH and temperature conditions?
Accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis detect degradation products. Buffered solutions at pH 2–9 can identify pH-sensitive functional groups (e.g., carbamate hydrolysis). Differential scanning calorimetry (DSC) assesses thermal stability .
Q. Methodological Notes
- Cross-Referencing Data : Always correlate NMR/HRMS data with computational models (e.g., Gaussian for DFT) to resolve ambiguities .
- Safety Compliance : Follow GHS guidelines (e.g., H301 for acute toxicity) and local regulations for waste disposal .
- Synthetic Optimization : Design of experiments (DoE) approaches, such as factorial designs, systematically optimize reaction parameters .
Properties
IUPAC Name |
tert-butyl 3-(4,4-difluoropiperidin-1-yl)azetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22F2N2O2/c1-12(2,3)19-11(18)17-8-10(9-17)16-6-4-13(14,15)5-7-16/h10H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPPNZHFLNKLCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCC(CC2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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